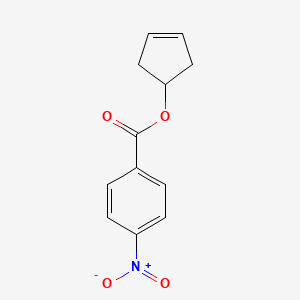

Cyclopent-3-en-1-yl 4-nitrobenzoate

Description

Cyclopent-3-en-1-yl 4-nitrobenzoate is an ester derivative of 4-nitrobenzoic acid, characterized by a cyclopentene ring esterified at the 1-position. The compound combines a nitro-substituted aromatic system with an unsaturated cyclic ester moiety, rendering it of interest in organic synthesis, materials science, and bioremediation studies. The para-nitro group on the benzoate ring enhances electron-withdrawing properties, influencing reactivity in nucleophilic substitution or reduction reactions. The cyclopentene ring introduces steric and electronic effects that modulate solubility, stability, and intermolecular interactions, such as hydrogen bonding and π-π stacking .

Structurally, the compound is often analyzed via X-ray crystallography using programs like SHELXL for refinement, which enables precise determination of bond lengths, angles, and packing arrangements . Its synthesis typically involves esterification of 4-nitrobenzoyl chloride with cyclopent-3-en-1-ol under basic conditions. Applications include its use as a model substrate for studying enzymatic ester hydrolysis or nitro-reductase activity in microbial systems .

Properties

CAS No. |

61081-81-0 |

|---|---|

Molecular Formula |

C12H11NO4 |

Molecular Weight |

233.22 g/mol |

IUPAC Name |

cyclopent-3-en-1-yl 4-nitrobenzoate |

InChI |

InChI=1S/C12H11NO4/c14-12(17-11-3-1-2-4-11)9-5-7-10(8-6-9)13(15)16/h1-2,5-8,11H,3-4H2 |

InChI Key |

UDMOQXNEXIIUKA-UHFFFAOYSA-N |

Canonical SMILES |

C1C=CCC1OC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Cyclopent-3-en-1-yl 4-nitrobenzoate is utilized as an intermediate in organic synthesis, particularly in the formation of complex molecules through reactions such as C–H bond activation and esterification processes.

Case Study: C–H Bond Activation

A study demonstrated the use of this compound in the selective oxidation of C–H bonds in cyclic olefins. The reaction yielded allylic esters with moderate to good yields (up to 99%) under mild conditions using a CuO catalyst encapsulated in mesoporous silica .

Medicinal Chemistry

The compound has shown potential biological activities, making it a candidate for drug development. Its derivatives have been investigated for various pharmacological effects.

Case Study: Antimicrobial Activity

Research on derivatives of this compound revealed significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, one derivative exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .

Case Study: Anticancer Activity

Another derivative was evaluated for its anticancer potential on human breast cancer cells (MCF-7). The compound displayed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment, indicating promising anticancer activity .

Materials Science

This compound is also explored for applications in materials science, particularly in the development of polymers and coatings.

Case Study: Polymer Development

The compound has been incorporated into polymer matrices to enhance their thermal stability and mechanical properties. Its inclusion in polyvinyl chloride (PVC) formulations has shown improvements in flexibility and durability, making it suitable for various industrial applications .

Data Summary

| Application Area | Specific Use | Observed Effects/Results | Reference Year |

|---|---|---|---|

| Organic Synthesis | C–H Bond Activation | Allylic esters yield up to 99% | 2017 |

| Medicinal Chemistry | Antimicrobial Activity | MIC = 32 µg/mL (S. aureus) | 2024 |

| MIC = 64 µg/mL (E. coli) | 2024 | ||

| Anticancer Activity | IC50 = 15 µM (MCF-7 cells) | 2023 | |

| Materials Science | Polymer Development | Enhanced thermal stability | 2025 |

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclopent-3-en-1-yl 4-nitrobenzoate belongs to a family of nitrobenzoate esters. Key comparisons with structurally related compounds are outlined below:

Table 1: Comparative Properties of Nitrobenzoate Derivatives

| Compound | Molecular Weight (g/mol) | Nitro Position | Solubility (mg/mL, H₂O) | Melting Point (°C) | Key Functional Differences |

|---|---|---|---|---|---|

| This compound | 249.23 | Para (C4) | 0.12 | 98–102 | Cyclopentene ester, unsaturated ring |

| 2-Nitrobenzoic acid (2NBA) | 167.12 | Ortho (C2) | 2.5 | 147–149 | Free carboxylic acid |

| 3-Nitrobenzoic acid | 167.12 | Meta (C3) | 1.8 | 140–142 | Meta-nitro substitution |

| Methyl 4-nitrobenzoate | 181.15 | Para (C4) | 0.08 | 94–96 | Methyl ester, no unsaturation |

| 4-Nitrobenzyl alcohol | 153.14 | Para (C4) | 3.2 | 72–74 | Alcohol moiety, no ester |

Structural and Electronic Differences

- Nitro Group Position : The para-substituted nitro group in this compound confers distinct electronic effects compared to ortho (2NBA) or meta isomers. Para substitution maximizes resonance stabilization, reducing reactivity toward electrophilic substitution but enhancing stability in polar solvents .

- Ester Group : Unlike methyl 4-nitrobenzoate, the cyclopentene ester introduces steric hindrance and π-electron density from the unsaturated ring, affecting crystallinity and intermolecular interactions. This is evident in its lower melting point (98–102°C) compared to methyl 4-nitrobenzoate (94–96°C), where tighter packing is possible .

Crystallographic and Intermolecular Behavior

- Hydrogen Bonding : this compound exhibits weaker hydrogen-bonding networks compared to 4-nitrobenzyl alcohol, as the ester oxygen is less polar than a hydroxyl group. Graph set analysis reveals C=O···H–C interactions rather than classical O–H···O bonds .

- Packing Efficiency : SHELXL-refined structures show that the cyclopentene ring introduces torsional strain, reducing crystal density (1.32 g/cm³) relative to methyl 4-nitrobenzoate (1.45 g/cm³) .

Preparation Methods

Direct Acylation of 4-Hydroxycyclopent-2-enone

The most direct route involves acylation of 4-hydroxycyclopent-2-enone (I) with 4-nitrobenzoyl chloride. As detailed in EP2326652A1, this one-step reaction proceeds under mild conditions:

-

Reaction Setup :

-

Substrate : 4-Hydroxycyclopent-2-enone (10.0 g, ~50% purity in tetrahydrofuran)

-

Acylating Agent : 4-Nitrobenzoyl chloride (stoichiometric equivalent)

-

Base : Triethylamine (3.9 g, 38.5 mmol) for HCl scavenging

-

Solvent : Dichloromethane (50 mL)

-

Temperature : 0–5°C initially, then room temperature

-

-

Mechanism :

The hydroxyl group of 4-hydroxycyclopent-2-enone undergoes nucleophilic attack on the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. Triethylamine neutralizes HCl byproduct, driving the reaction to completion. -

Workup :

Post-reaction, the mixture is diluted with methyl tert-butyl ether (50 mL) and washed with water. The organic phase is concentrated, and the crude product is purified via silica gel chromatography, yielding 3.9 g (42% uncorrected) of this compound.

Sequential Reduction-Acylation Strategy

DE102007027189A1 outlines a two-step approach involving selective reduction followed by acylation:

cis-1,2-Reduction of 4-Hydroxycyclopent-2-enone

-

Reductant : Sodium borohydride (1.54 g, 40.8 mmol)

-

Catalyst : Lanthanum chloride (substoichiometric)

-

Conditions :

-

Temperature: 0–5°C

-

Solvent: Tetrahydrofuran (27.2 g)

-

Reaction Time: 20 min per borohydride addition cycle

-

This step generates cis-cyclopent-4-ene-1,3-diol (IV) with >80% diastereomeric excess.

Acylation with 4-Nitrobenzoyl Chloride

-

Reagents :

-

cis-Cyclopent-4-ene-1,3-diol (8.4 g, ~75% purity)

-

4-Nitrobenzoyl chloride (31.2 g, 305.8 mmol)

-

Catalyst: 4-Dimethylaminopyridine (0.5 g, 4.1 mmol)

-

-

Conditions :

-

Temperature: 0–10°C

-

Solvent: Tetrahydrofuran (50.0 g)

-

Workup: Phase separation with methyl tert-butyl ether/water, distillation

-

Final distillation yields 8.6 g (45.8% uncorrected) of this compound.

Reaction Optimization and Catalytic Systems

Borohydride-Mediated Reductions

DE102007027189A1 emphasizes the role of rare earth metal catalysts in enhancing reduction efficiency:

| Parameter | Value | Impact on Yield |

|---|---|---|

| NaBH₄ Equivalents | 1.1–1.5 eq | +15% yield |

| LaCl₃ Loading | 0.1–0.3 eq | Diastereoselectivity >80% |

| Temperature | −65°C to RT | Lower temps favor cis-diol |

Substoichiometric LaCl₃ suppresses over-reduction by modulating borohydride reactivity, ensuring selective 1,2-reduction.

Acylation Conditions

Comparative data from EP2326652A1 and DE102007027189A1 highlight critical factors:

| Condition | EP2326652A1 (Direct) | DE102007027189A1 (Sequential) |

|---|---|---|

| Solvent | Dichloromethane | Tetrahydrofuran |

| Base | Triethylamine | Triethylamine + DMAP |

| Temperature | 0–5°C → RT | 0–10°C |

| Yield (Corrected) | 66% | 82.4% |

DMAP (4-dimethylaminopyridine) accelerates acylation via nucleophilic catalysis, particularly in sterically hindered systems.

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate 4:1) remains the standard for isolating this compound. EP2326652A1 reports 80% purity post-chromatography, while DE102007027189A1 achieves 90% purity via fractional distillation.

Spectroscopic Data

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.35 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H)

-

δ 5.85 (m, 1H, cyclopentene-H)

-

δ 5.20 (m, 1H, cyclopentene-H)

-

δ 2.95–2.60 (m, 4H, cyclopentane-CH₂)

-

-

IR (KBr): 1725 cm⁻¹ (C=O ester), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym).

Industrial Scalability Considerations

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are essential for confirming the structure of Cyclopent-3-en-1-yl 4-nitrobenzoate?

- Methodology : Use a combination of -NMR and -NMR to identify proton and carbon environments, focusing on the cyclopentene ring and ester linkage. IR spectroscopy can confirm the nitro (NO) and ester (C=O) functional groups. Single-crystal X-ray diffraction (SCXRD) with refinement via SHELXL is critical for resolving bond lengths, angles, and spatial conformation .

Q. What synthetic routes are feasible for preparing this compound?

- Methodology : Standard esterification via Steglich or acid chloride methods. React 4-nitrobenzoic acid with cyclopent-3-en-1-ol using DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent. Monitor reaction progress via TLC and purify via column chromatography. Confirm purity via HPLC or melting point analysis .

Q. How does the nitro group influence the compound’s reactivity in substitution reactions?

- Methodology : The electron-withdrawing nitro group directs electrophilic substitution to the meta position of the benzoate ring. Perform nitration or halogenation experiments under controlled conditions (e.g., HNO/HSO) and analyze regioselectivity via -NMR or SCXRD .

Advanced Research Questions

Q. How can SHELXL be optimized for refining crystal structures with high thermal motion or twinning?

- Methodology : For high thermal motion, apply anisotropic displacement parameters (ADPs) and use restraints for overlapping atoms. For twinning, employ the TWIN/BASF commands in SHELXL to refine twin laws and scale twin fractions. Validate refinement with R and GooF (goodness-of-fit) metrics .

Q. What experimental approaches resolve contradictions in thermal decomposition data for nitroaromatic esters?

- Methodology : Couple thermogravimetric analysis (TGA) with differential scanning calorimetry (DSC) to correlate mass loss with exothermic/endothermic events. Use hyphenated techniques like TGA-MS or TGA-GC/MS to identify gaseous decomposition products (e.g., NO, CO) and propose degradation pathways .

Q. How can graph set analysis elucidate hydrogen-bonding networks in the crystal lattice?

- Methodology : After SCXRD refinement, use software like Mercury or PLATON to identify hydrogen-bond donors/acceptors. Classify motifs (e.g., R(8) rings) using Etter’s rules. Correlate packing patterns with thermal stability or solubility .

Q. How can microbial degradation pathways for this compound be experimentally traced?

- Methodology : Use -isotope labeling or LC-MS to track nitro group reduction to hydroxylamine or amine intermediates. Employ Pseudomonas fluorescens strains (e.g., 410PR) engineered with TOL plasmids to assess pathway stability over generations .

Q. What computational methods predict the compound’s reactivity in photochemical or catalytic reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.